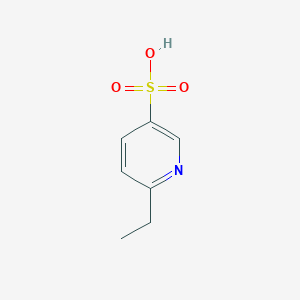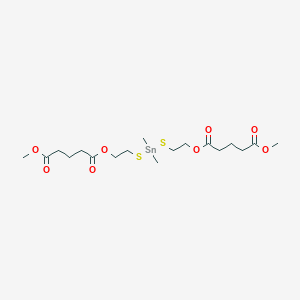
Ethyl 1,4-dimethyl-1,2,5,6-tetrahydronicotinate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1,4-dimethyl-1,2,5,6-tetrahydronicotinate hydrochloride is a chemical compound with the molecular formula C10H18ClNO2 It is a derivative of nicotinic acid and is known for its unique structural properties, which include a tetrahydronicotinate core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1,4-dimethyl-1,2,5,6-tetrahydronicotinate hydrochloride typically involves the esterification of nicotinic acid followed by a series of reduction and alkylation reactions. The process begins with the esterification of nicotinic acid using ethanol in the presence of a strong acid catalyst such as sulfuric acid. This is followed by the reduction of the ester to form the tetrahydro derivative. The final step involves the alkylation of the tetrahydro derivative with methyl iodide to introduce the dimethyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1,4-dimethyl-1,2,5,6-tetrahydronicotinate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce fully saturated derivatives.
Aplicaciones Científicas De Investigación
Ethyl 1,4-dimethyl-1,2,5,6-tetrahydronicotinate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of Ethyl 1,4-dimethyl-1,2,5,6-tetrahydronicotinate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets involved are still under investigation, but it is believed that the compound can influence various biochemical processes.
Comparación Con Compuestos Similares
Ethyl 1,4-dimethyl-1,2,5,6-tetrahydronicotinate hydrochloride can be compared with other similar compounds such as:
Ethyl nicotinate: Lacks the tetrahydro and dimethyl groups, resulting in different chemical and biological properties.
Methyl 1,4-dimethyl-1,2,5,6-tetrahydronicotinate: Similar structure but with a methyl ester group instead of an ethyl ester group.
1,4-Dimethyl-1,2,5,6-tetrahydronicotinic acid: The free acid form of the compound, which may have different solubility and reactivity.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
93101-56-5 |
|---|---|
Fórmula molecular |
C10H18ClNO2 |
Peso molecular |
219.71 g/mol |
Nombre IUPAC |
ethyl 1,4-dimethyl-1,2,3,6-tetrahydropyridin-1-ium-5-carboxylate;chloride |
InChI |
InChI=1S/C10H17NO2.ClH/c1-4-13-10(12)9-7-11(3)6-5-8(9)2;/h4-7H2,1-3H3;1H |
Clave InChI |
OKJAULUGMGEONM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(CC[NH+](C1)C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![11-Hydroxy-5H-5,7a,12-triaza-benzo[a]anthracene-6,7-dione](/img/structure/B13777096.png)




![S-[3-acetylsulfanyl-2-(4-methylphenyl)sulfonyloxypropyl] ethanethioate](/img/structure/B13777141.png)

![Benzenesulfonic acid, 4-[ethyl(phenylmethyl)amino]-](/img/structure/B13777149.png)

![Methyl 2-[[(trimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate](/img/structure/B13777153.png)

![Ethyl 2-chloro-2-[2-(3-chloro-4-fluorophenyl)-hydrazono]acetate](/img/structure/B13777167.png)

